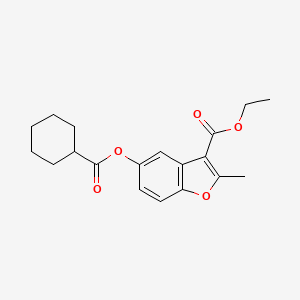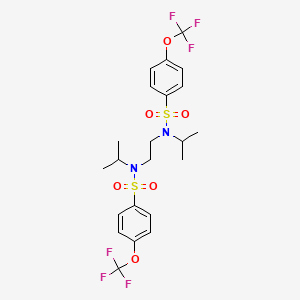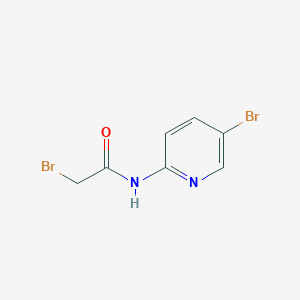![molecular formula C14H12N2O2S B2538835 1-tosyl-1H-pyrrolo[3,2-c]pyridine CAS No. 1279863-30-7](/img/structure/B2538835.png)
1-tosyl-1H-pyrrolo[3,2-c]pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-tosyl-1H-pyrrolo[3,2-c]pyridine is a nitrogen-containing heterocyclic compound. It is part of a broader class of compounds known as pyrrolopyridines, which are known for their diverse biological activities and applications in medicinal chemistry. The tosyl group (p-toluenesulfonyl) attached to the nitrogen atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-tosyl-1H-pyrrolo[3,2-c]pyridine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, a starting material such as 5-bromo-7-azaindole can undergo a one-step substitution reaction to yield the desired compound . The reaction typically involves the use of strong bases like potassium hydroxide or sodium hydroxide, or milder bases like triethylamine in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP) .
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. The use of automated systems and advanced purification techniques, such as chromatography, further enhances the scalability and quality of the final product.
Análisis De Reacciones Químicas
Types of Reactions
1-tosyl-1H-pyrrolo[3,2-c]pyridine undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tosyl group can be replaced by other nucleophiles.
Coupling Reactions: It can undergo Suzuki cross-coupling reactions and Buchwald-Hartwig coupling reactions to form C-C and C-N bonds, respectively.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Common Reagents and Conditions
Bases: Potassium hydroxide, sodium hydroxide, triethylamine.
Catalysts: 4-dimethylaminopyridine (DMAP), palladium catalysts for coupling reactions.
Solvents: Common solvents include dimethyl sulfoxide (DMSO), tetrahydrofuran (THF), and 1,4-dioxane.
Major Products Formed
The major products formed from these reactions include various substituted pyrrolopyridine derivatives, which can be further modified to develop novel compounds with potential biological activities .
Aplicaciones Científicas De Investigación
1-tosyl-1H-pyrrolo[3,2-c]pyridine has several scientific research applications:
Medicinal Chemistry: It serves as a key intermediate in the synthesis of potential anticancer agents.
Biological Studies: The compound is used in studies involving tubulin polymerization and microtubule dynamics, which are crucial for understanding cell division and cancer progression.
Chemical Biology: It is employed in the design and synthesis of molecular probes for studying biological pathways and interactions.
Industrial Applications: The compound’s stability and reactivity make it useful in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-tosyl-1H-pyrrolo[3,2-c]pyridine and its derivatives often involves interaction with specific molecular targets. For instance, certain derivatives act as colchicine-binding site inhibitors, disrupting tubulin polymerization and microtubule dynamics . This leads to cell cycle arrest and apoptosis in cancer cells. The compound forms hydrogen bonds with key amino acids in the colchicine-binding site, such as threonine and asparagine, which are critical for its inhibitory activity .
Comparación Con Compuestos Similares
Similar Compounds
5-bromo-1-tosyl-1H-pyrrolo[2,3-b]pyridine: This compound shares a similar core structure but differs in the position of the bromine and tosyl groups.
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds have been studied for their potent activities against FGFRs and other biological targets.
Uniqueness
1-tosyl-1H-pyrrolo[3,2-c]pyridine is unique due to its specific substitution pattern and the presence of the tosyl group, which enhances its stability and reactivity. This makes it a valuable intermediate in the synthesis of various biologically active compounds and materials.
Propiedades
IUPAC Name |
1-(4-methylphenyl)sulfonylpyrrolo[3,2-c]pyridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S/c1-11-2-4-13(5-3-11)19(17,18)16-9-7-12-10-15-8-6-14(12)16/h2-10H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXIJYRIINMOLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C2C=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
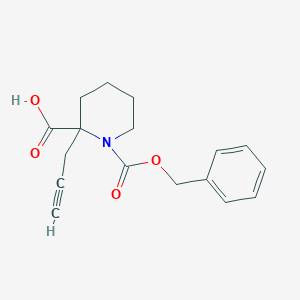
![8-((4-Methoxyphenyl)sulfonyl)-3-phenethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2538755.png)
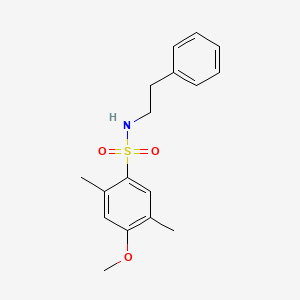

![4-benzyl-1-{[(2-methylphenyl)methyl]sulfanyl}-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-5-one](/img/structure/B2538761.png)
![N-[3-(2-Chloropropanoylamino)propyl]-3-methylfuran-2-carboxamide](/img/structure/B2538762.png)
![1-{5-[(2-ethylpiperidin-1-yl)methyl]-1-methyl-1H-pyrazol-4-yl}methanamine](/img/structure/B2538763.png)
![3-(4-fluorobenzyl)-1-(4-methylbenzyl)pyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/new.no-structure.jpg)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B2538767.png)
![(2Z)-N-(4-methoxyphenyl)-2-{[4-(trifluoromethoxy)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2538769.png)
![N-(8-chloro-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2538770.png)
